3-Bromo-4-fluorocinnamic acid is an organic compound characterized by its molecular formula and a molecular weight of approximately 245.05 g/mol. It features a cinnamic acid backbone with bromine and fluorine substituents positioned at the 3 and 4 positions of the phenyl ring, respectively. The compound is typically found as a light yellow solid with a melting point ranging from 189 to 192 °C . Its structure can be represented as follows:
Research indicates that compounds similar to 3-Bromo-4-fluorocinnamic acid exhibit significant biological activities, particularly in oncology and antifungal applications. For example, halogenated compounds have been shown to possess antitumor properties by inhibiting critical metabolic pathways in cancer cells, leading to increased apoptosis and necrosis. Additionally, related compounds have demonstrated antifungal activity against pathogens like Candida albicans, suggesting potential therapeutic applications for 3-Bromo-4-fluorocinnamic acid in treating fungal infections.
The synthesis of 3-Bromo-4-fluorocinnamic acid can be achieved through a multi-step process involving the following key steps:
3-Bromo-4-fluorocinnamic acid finds applications across various fields:
Studies on related compounds suggest that 3-Bromo-4-fluorocinnamic acid could interact with various biological targets, influencing metabolic pathways crucial for cell survival and proliferation. For instance, brominated compounds have been shown to modulate enzyme activity and cytokine expression related to tumor growth and immune response. Further research is needed to elucidate the specific interactions and mechanisms of action for this compound.
3-Bromo-4-fluorocinnamic acid shares structural similarities with several other halogenated cinnamic acids. Below is a comparison highlighting its uniqueness:
Compound Name | Similarity Index | Key Features |
---|---|---|
3-(4-Bromo-3-fluorophenyl)acrylic acid | 0.96 | Similar structure; potential for similar reactivity |
3-(3-Bromo-2-fluorophenyl)acrylic acid | 0.92 | Different substitution pattern; varied biological activity |
3-(2,5-Dibromo-4-fluorophenyl)acrylic acid | 0.90 | Increased bromination; potential enhancement of biological effects |
3-(2-Bromo-3-fluorophenyl)acrylic acid | 0.88 | Variation in halogen positioning; distinct reactivity profile |
These compounds illustrate the diversity within halogenated cinnamic acids while emphasizing the unique characteristics of 3-Bromo-4-fluorocinnamic acid, particularly its specific combination of bromine and fluorine substituents that may influence its chemical behavior and biological activity.